molecular formula C16H15NO2 B2667564 N-phenacyl-2-phenylacetamide CAS No. 58294-84-1

N-phenacyl-2-phenylacetamide

Cat. No.: B2667564
CAS No.: 58294-84-1
M. Wt: 253.301
InChI Key: DJEBTLRMBZNIIF-UHFFFAOYSA-N
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Description

N-phenacyl-2-phenylacetamide is an organic compound belonging to the class of acetamides It is characterized by the presence of a phenacyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenacyl-2-phenylacetamide typically involves the reaction of phenacyl bromide with 2-phenylacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions. The general reaction scheme is as follows:

Phenacyl Bromide+2-PhenylacetamideTriethylamine, Ethanol, RefluxThis compound\text{Phenacyl Bromide} + \text{2-Phenylacetamide} \xrightarrow{\text{Triethylamine, Ethanol, Reflux}} \text{this compound} Phenacyl Bromide+2-PhenylacetamideTriethylamine, Ethanol, Reflux​this compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: N-phenacyl-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenacyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of phenylacetic acid or benzophenone derivatives.

    Reduction: Formation of phenethyl alcohol derivatives.

    Substitution: Formation of various substituted phenacyl derivatives.

Scientific Research Applications

N-phenacyl-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: this compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-phenacyl-2-phenylacetamide involves its interaction with specific molecular targets. The phenacyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also modulate signaling pathways by interacting with receptors or other cellular components.

Comparison with Similar Compounds

    N-phenylacetamide: A simpler analog with a single phenyl group attached to the acetamide moiety.

    Phenacyl bromide: A precursor used in the synthesis of N-phenacyl-2-phenylacetamide.

    2-phenylacetamide: Another precursor involved in the synthesis.

Uniqueness: this compound is unique due to the presence of both phenacyl and phenylacetamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-phenacyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-15(14-9-5-2-6-10-14)12-17-16(19)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEBTLRMBZNIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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